5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
BenchChem offers high-quality 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
This compound, due to its indole derivative nature, may exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is known for its biological activity, could make this compound a candidate for antiviral drug development.
Anti-inflammatory and Analgesic Properties
Compounds similar to 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory diseases and pain management.
Anticancer Research
The indole scaffold is a common feature in many synthetic drug molecules with anticancer activity. By binding with high affinity to multiple receptors, indole derivatives can be useful in developing new therapeutic agents for cancer treatment .
Antimicrobial Applications
Indole derivatives are known to possess antimicrobial properties, which could be leveraged in the development of new antibiotics or antiseptics . This compound’s unique structure might contribute to its efficacy against resistant strains of bacteria or fungi.
Antidiabetic Potential
Research on indole derivatives has also indicated potential applications in managing diabetes. These compounds can be explored for their ability to modulate blood sugar levels or enhance insulin sensitivity .
Mechanism of Action
Target of Action
The primary targets of the compound “5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid” are currently unknown
Mode of Action
Similar compounds have shown potential as apoptosis agonists , suggesting that this compound may interact with its targets to induce programmed cell death.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If the compound acts as an apoptosis agonist, it could potentially influence pathways related to cell survival and death .
Result of Action
If the compound acts as an apoptosis agonist, it could potentially lead to cell death in targeted cells .
properties
IUPAC Name |
4-oxo-5-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-4(2)5-3-6(10(16)17)12-8-7(5)9(15)14-11(18)13-8/h3-4H,1-2H3,(H,16,17)(H2,12,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRIPPAOMNUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.